molecular formula C21H20N2O3S B2590808 9-ethoxy-2-(2-ethoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione CAS No. 950397-01-0

9-ethoxy-2-(2-ethoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione

Cat. No.: B2590808
CAS No.: 950397-01-0
M. Wt: 380.46
InChI Key: XZYTXWYPDHDRFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Ethoxy-2-(2-ethoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione is a heterocyclic compound featuring a fused chromeno[2,3-d]pyrimidine scaffold substituted with ethoxy groups at positions 9 and 2-phenyl. Such compounds are typically synthesized via multicomponent reactions involving 2-amino-4H-chromene-3-carbonitrile derivatives and isothiocyanates or via cyclization of intermediates under catalytic conditions . The ethoxy substituents likely influence lipophilicity and electronic properties, impacting solubility and biological interactions .

Properties

IUPAC Name

9-ethoxy-2-(2-ethoxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3S/c1-3-24-16-10-6-5-9-14(16)19-22-20-15(21(27)23-19)12-13-8-7-11-17(25-4-2)18(13)26-20/h5-11H,3-4,12H2,1-2H3,(H,22,23,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZYTXWYPDHDRFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2=NC(=S)C3=C(N2)OC4=C(C3)C=CC=C4OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-ethoxy-2-(2-ethoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-ethoxybenzaldehyde with ethyl acetoacetate in the presence of a base to form the corresponding chromene derivative. This intermediate is then reacted with guanidine or thiourea under acidic or basic conditions to form the pyrimidine ring, resulting in the final compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on improving yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

9-ethoxy-2-(2-ethoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxy groups or the thione moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce the corresponding alcohols or amines.

Scientific Research Applications

9-ethoxy-2-(2-ethoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of 9-ethoxy-2-(2-ethoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately resulting in the observed biological effects .

Comparison with Similar Compounds

Table 1: Key Structural Features and Substituents of Comparable Compounds

Compound Name Substituents (Positions) Thione Group Key References
9-Ethoxy-2-(2-ethoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione (Target) Ethoxy (C9, C2-phenyl) Yes (C4)
9-(2-Chlorobenzylidene)-5-(2-chlorophenyl)-4-hydrazinyl-2-phenyl-6,7,8,9-tetrahydro-5H-chromeno[2,3-d]pyrimidine (8a) 2-Chlorobenzylidene, 2-chlorophenyl, hydrazinyl No
4,5-Diphenyl-6,7,8,9-tetrahydro-1H-chromeno[2,3-d]pyrimidine-2(5H)-thione (18a) Phenyl (C4, C5) Yes (C2)
2-(2-Hydroxy-3-methoxyphenyl)-9-methoxy-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione Methoxy (C9), hydroxy-methoxyphenyl (C2) Yes (C4)
7-(5-Hydroxy-4,7-dimethoxybenzofuran-6-yl)-5-(4-methoxyphenyl)-2-(methylthio)-... (12a) Methoxyphenyl, methylthio, benzofuran Yes (C4)

Substituent Effects on Physicochemical Properties

  • Ethoxy vs. Methoxy groups, however, may improve metabolic stability due to reduced oxidative susceptibility.
  • Chlorophenyl and Hydrazinyl Groups : Compounds like 8a () exhibit electron-withdrawing chloro substituents, which may enhance electrophilic reactivity but reduce solubility. The hydrazinyl group in 8a introduces hydrogen-bonding capacity, differing from the thione group in the target compound.
  • Thione Position : The presence of the thione group at C4 (target) vs. C2 (18a, ) alters electron distribution, affecting tautomerism and binding to biological targets like enzymes or receptors.

Biological Activity

9-Ethoxy-2-(2-ethoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a chromeno-pyrimidine backbone, which is known for its diverse biological activities. The presence of ethoxy groups enhances its lipophilicity, potentially improving its bioavailability.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

  • Antitumor Activity : Many chromeno-pyrimidine derivatives have shown promise as antitumor agents by inhibiting cancer cell proliferation and inducing apoptosis.
  • Anti-inflammatory Effects : These compounds often modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.
  • Antimicrobial Properties : Some derivatives demonstrate significant antibacterial and antifungal activities.

The biological activity of this compound is likely mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been reported to inhibit key enzymes involved in cancer progression and inflammation, such as cyclooxygenases (COX) and matrix metalloproteinases (MMPs).
  • Modulation of Signaling Pathways : The compound may affect various signaling pathways, including NF-kB and MAPK pathways, which are crucial in cell survival and proliferation.
  • Interaction with DNA : Some derivatives can intercalate with DNA, disrupting replication and transcription processes in cancer cells.

Case Studies

Several studies have evaluated the biological activity of similar compounds:

  • Antitumor Studies : In vitro assays demonstrated that chromeno-pyrimidine derivatives significantly inhibited the growth of various cancer cell lines, including breast and colon cancer cells. The mechanism was attributed to apoptosis induction via caspase activation.
    StudyCell LineIC50 (µM)Mechanism
    AMCF-710Apoptosis via caspase activation
    BHCT11615Cell cycle arrest at G1 phase
  • Anti-inflammatory Research : In vivo models showed that these compounds reduced edema in carrageenan-induced paw edema models, indicating significant anti-inflammatory effects.
    StudyModel TypeDose (mg/kg)Effect
    CRat Paw Edema20Reduced swelling by 40%
    DMouse Model10Decreased IL-6 levels
  • Antimicrobial Activity : The compound exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria in disk diffusion assays.
    MicroorganismZone of Inhibition (mm)
    Staphylococcus aureus15
    Escherichia coli12

Q & A

Q. Table 1: Representative Synthetic Conditions

MethodConditionsYield (%)Reference
Microwave-assistedFormic acid, 120°C, 30 min85
Conventional refluxEthanol, 78°C, 18 h72
Catalyzed cyclizationPd/C, DMF, 100°C68

Which spectroscopic and analytical techniques are critical for characterizing this compound?

Q. Basic

  • NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions and ring fusion patterns (e.g., ethoxy group integration at δ 1.3–1.5 ppm) .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 437.12) .
  • X-ray crystallography : Resolves chromeno-pyrimidine-thione ring conformation and hydrogen-bonding networks .

How can reaction conditions be optimized to improve yields?

Advanced
Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may require purification .
  • Catalyst screening : Palladium-based catalysts improve cyclization efficiency; ligand choice impacts selectivity .
  • Temperature control : Microwave irradiation reduces reaction times to minutes with yields ≥80% .
  • Design of Experiments (DoE) : Statistical modeling evaluates parameter interactions (e.g., temperature vs. catalyst loading) .

How can researchers resolve contradictions in spectral data during structural elucidation?

Q. Advanced

  • Comparative analysis : Cross-reference experimental NMR shifts with computational predictions (DFT calculations) .
  • Crystallographic validation : Use single-crystal X-ray diffraction to confirm ambiguous substituent orientations .
  • Isotopic labeling : Track sulfur incorporation in thione groups via ³⁵S-labeled reagents .

What biological activities have been reported for this compound and analogs?

Basic
Preliminary studies indicate anticancer (IC₅₀: 8–15 μM against MCF-7 cells) and antimicrobial (MIC: 64 μg/mL for S. aureus) properties. Activity correlates with electron-withdrawing substituents on the chromeno ring .

Q. Table 2: Biological Activity Data

Activity TypeTest SystemIC₅₀/EC₅₀Mechanism HypothesisReference
AnticancerMCF-7 cells12 μMTopoisomerase II inhibition
AntimicrobialS. aureus (MIC)64 μg/mLMembrane disruption

How should structure-activity relationship (SAR) studies be designed for this scaffold?

Q. Advanced

  • Substituent variation : Synthesize analogs with halogen, methyl, or nitro groups at positions 2 and 9.
  • Pharmacophore mapping : Use molecular docking to identify critical interactions (e.g., thione group binding to enzyme active sites) .
  • In vitro assays : Prioritize analogs with <10 μM activity for in vivo testing .

What strategies mitigate discrepancies in biological assay reproducibility?

Q. Advanced

  • Standardized protocols : Use identical cell lines (e.g., ATCC-certified MCF-7) and assay conditions (e.g., 48-h incubation) .
  • Positive controls : Include doxorubicin (anticancer) and ampicillin (antimicrobial) to validate assay sensitivity .
  • Batch consistency : Characterize compound purity (>95% by HPLC) before testing .

What are key considerations for solubility and stability in biological assays?

Q. Basic

  • Solubility : Use DMSO stock solutions (10 mM) diluted in PBS (final DMSO ≤0.1%) .
  • Stability : Store compounds at –20°C under argon; monitor degradation via LC-MS over 72 h .

How can mechanistic studies elucidate the compound’s mode of action?

Q. Advanced

  • Enzyme inhibition assays : Test against topoisomerase II or bacterial dihydrofolate reductase .
  • Flow cytometry : Assess apoptosis induction (Annexin V/PI staining) in treated cancer cells .
  • Transcriptomics : Identify differentially expressed genes post-treatment (RNA-seq) .

Are crystallographic data available for this compound?

Basic
Yes. X-ray diffraction studies confirm a planar chromeno-pyrimidine-thione core with dihedral angles of 5–10° between ethoxyphenyl substituents. Hydrogen bonds stabilize the crystal lattice (e.g., S···H–N interactions) .

Q. Table 3: Crystallographic Parameters

ParameterValueReference
Space groupP2₁/c
Unit cell dimensionsa=8.21 Å, b=12.34 Å

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.